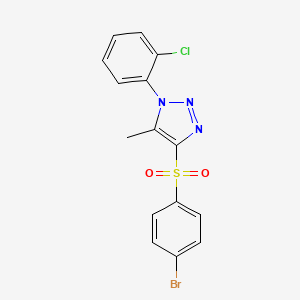

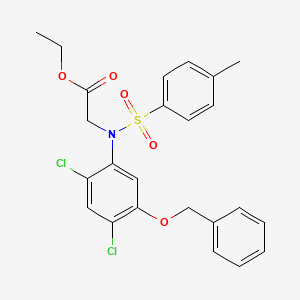

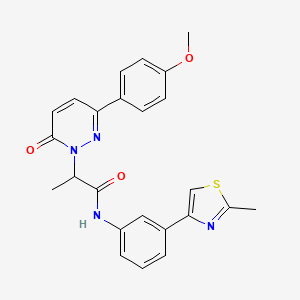

![molecular formula C19H24N2O6 B2813758 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid CAS No. 1042701-26-7](/img/structure/B2813758.png)

5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid” is a chemical compound with the CAS Number: 1025063-24-4 . It has a molecular weight of 392.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H24N2O7/c22-16(7-4-8-17(23)24)21-10-9-20-19(26)15(21)13-18(25)28-12-11-27-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,26)(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.41 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Biochemical Significance and Potential Therapeutic Applications

5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid, also referred to in studies as 5-oxo-ETE, is an arachidonic acid metabolite with significant biochemical and potential therapeutic relevance. Its synthesis involves the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a microsomal enzyme present in leukocytes and platelets. This process is selective for 5S-HETE and is stimulated by activation of the respiratory burst and oxidative stress, requiring NADP(+) as a cofactor (Powell & Rokach, 2005).

5-Oxo-ETE functions as a potent chemoattractant for eosinophils, neutrophils, and to a lesser extent, monocytes, eliciting a variety of responses including actin polymerization, calcium mobilization, integrin expression, and degranulation. It stands out for its strong chemoattractant properties for eosinophils among lipid mediators, highlighting its potential involvement in allergic diseases such as asthma. The actions of 5-oxo-ETE are mediated through a G(i) protein-coupled receptor (OXE receptor), which is highly expressed by eosinophils, suggesting that drugs designed to prevent its formation or block its effects might serve as useful therapeutic agents in allergic conditions (Powell & Rokach, 2005).

Oxidative Stress and Synthesis Enhancement

The synthesis of 5-oxo-ETE can be significantly enhanced by oxidative stress. Studies show that hydrogen peroxide and t-butyl hydroperoxide can strongly stimulate 5-oxo-ETE formation in U937 monocytic cells, which is dependent on the GSH redox cycle. This suggests oxidative stress could be a critical mechanism for stimulating 5-oxo-ETE production in inflammation, promoting further infiltration of granulocytes into inflammatory sites (Erlemann, Rokach, & Powell, 2004).

Therapeutic Potential and Drug Development

Given its potent effects on eosinophils and its role in promoting the proliferation of tumor cells, 5-oxo-ETE and its receptor represent important targets for therapeutic intervention. The development of selective OXE receptor antagonists is being explored as a potential strategy for treating asthma and other allergic diseases. Novel indole OXE receptor antagonists have been identified, demonstrating significant potency and offering a promising direction for the development of new therapeutic agents (Gore et al., 2014).

properties

IUPAC Name |

5-oxo-5-[3-oxo-2-[2-oxo-2-(2-phenylethoxy)ethyl]piperazin-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6/c22-16(7-4-8-17(23)24)21-11-10-20-19(26)15(21)13-18(25)27-12-9-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSWBUUPPFQFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)

![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)

![3-methyl-2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2813688.png)

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)